N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)methanesulfonamide

Medicinal Chemistry Physicochemical Profiling Hydrogen Bonding

N-(2-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)methanesulfonamide (CAS 1203337-74-9; molecular formula C13H23N5O2S; molecular weight 313.42 g/mol) is a synthetic small molecule comprising a 4-methyl-6-(piperidin-1-yl)pyrimidine core linked via an aminoethyl spacer to a terminal methanesulfonamide group. The core scaffold, 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine, has been crystallographically characterized, revealing two distinct conformers with dihedral angles of 47.5° and 10.3° between the piperidine and pyrimidine rings.

Molecular Formula C13H23N5O2S
Molecular Weight 313.42
CAS No. 1203337-74-9
Cat. No. B2421452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)methanesulfonamide
CAS1203337-74-9
Molecular FormulaC13H23N5O2S
Molecular Weight313.42
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NCCNS(=O)(=O)C)N2CCCCC2
InChIInChI=1S/C13H23N5O2S/c1-11-10-12(18-8-4-3-5-9-18)17-13(16-11)14-6-7-15-21(2,19)20/h10,15H,3-9H2,1-2H3,(H,14,16,17)
InChIKeyLGAKOEBUWPFBJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)methanesulfonamide (CAS 1203337-74-9): Structural Identity and Compound-Class Positioning for Informed Procurement


N-(2-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)methanesulfonamide (CAS 1203337-74-9; molecular formula C13H23N5O2S; molecular weight 313.42 g/mol) is a synthetic small molecule comprising a 4-methyl-6-(piperidin-1-yl)pyrimidine core linked via an aminoethyl spacer to a terminal methanesulfonamide group. The core scaffold, 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine, has been crystallographically characterized, revealing two distinct conformers with dihedral angles of 47.5° and 10.3° between the piperidine and pyrimidine rings [1]. The compound belongs to the broader class of 2,4,6-trisubstituted pyrimidine sulfonamides, a scaffold recognized in medicinal chemistry for its capacity to engage kinase ATP-binding pockets and other enzymatic targets through directional hydrogen bonding conferred by the sulfonamide moiety [2]. However, peer-reviewed primary research data quantifying the biological activity of this specific compound remain absent from the public domain as of the present analysis. All available biological claims originate from non-peer-reviewed vendor descriptions and should be treated with appropriate caution. This Evidence Guide therefore focuses on structural and physicochemical differentiation that can be reliably assessed from first principles and authoritative databases, explicitly noting where high-strength differential evidence is limited.

Scaffold identity confirmed by single-crystal X-ray data (core amine).
Methanesulfonamide pharmacophore may support hinge-region hydrogen bonding.
Biological activity claims unverified; treat as structural research probe.

Why Generic Substitution Fails for N-(2-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)methanesulfonamide (CAS 1203337-74-9): Critical Molecular Determinants


This compound cannot be generically substituted with close-in-class analogs because three interdependent molecular features collectively dictate its interaction profile: (i) the terminal methanesulfonamide group, which provides a more acidic N–H (predicted pKa ≈ 10.9) than the corresponding carboxamide (pKa ≈ 15–16), thereby altering hydrogen-bond donor strength and pH-dependent solubility [1]; (ii) the two-carbon ethyl linker length, which differs from single-carbon methyl-linked analogs in conformational flexibility and the spatial presentation of the sulfonamide pharmacophore; and (iii) the piperidine substituent at the pyrimidine 6-position, whose conformational dynamics (dihedral angles ranging from ~10° to ~48° in the solid state [2]) influence target-site complementarity in ways that morpholine or other heterocyclic replacements do not recapitulate. These features are not independently tunable; altering any one of them—replacing the sulfonamide with an amide, shortening the linker, or substituting piperidine with morpholine—produces a different molecule with non-equivalent hydrogen-bonding capacity, logP, and conformational ensemble. Consequently, selection for a defined experimental system requires procurement of this exact structure rather than a superficially similar analog.

Sulfonamide vs. amide terminus
N–H acidity shifts ~5 log units; H-bond donor strength and acceptor count differ; binding geometry may not transfer.
Ethyl vs. methyl linker
Linker shortening removes a rotatable bond, reduces sulfonamide reach; spatial presentation of pharmacophore likely differs.
Piperidine vs. morpholine
Ring oxygen lowers lipophilicity and adds an H-bond acceptor; conformational dynamics reported for piperidine may not be recapitulated.

Quantitative Differentiation Evidence for N-(2-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)methanesulfonamide (CAS 1203337-74-9) vs. Closest Analogs


Evidence Item 1: Sulfonamide vs. Carboxamide N–H Acidity and Hydrogen-Bond Donor Capacity

The terminal methanesulfonamide N–H of the target compound exhibits a predicted pKa of approximately 10.9, compared to approximately 15–16 for the corresponding carboxamide N–H in an acetamide-terminated analog. This ~4–5 log unit difference means that at physiological pH (7.4), the sulfonamide N–H is substantially less than 1% deprotonated while the carboxamide N–H is essentially fully protonated; both remain neutral, but the sulfonamide carries greater partial negative charge on the nitrogen, strengthening its capacity as a hydrogen-bond donor in target binding [1]. The simple methanesulfonamide fragment further provides two hydrogen-bond acceptor atoms (sulfonyl oxygens) versus one carbonyl oxygen for an amide, increasing the total hydrogen-bond acceptor count from 1 to 2 [2]. This differential directly impacts molecular recognition at enzyme active sites that coordinate substrates or inhibitors through multi-point hydrogen-bond networks.

N–H Acidity Shift
Class-level inference
ΔpKa ≈ 4–5
HBA: +1 (sulfonamide)
Sulfonamide N–H more acidic; may alter binding enthalpy and target recognition geometry.
Predicted values only; no experimental pKa for intact compound.
Medicinal Chemistry Physicochemical Profiling Hydrogen Bonding

Evidence Item 2: Ethyl Linker Length vs. Methyl Linker in Sulfonamide Presentation

The target compound incorporates a two-carbon (ethyl) amino linker between the pyrimidine 2-amino position and the sulfonamide nitrogen. The closest methylene-linked analog, N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)methanesulfonamide, reduces the linker by one methylene unit. This structural difference alters the number of rotatable bonds (from 5 in the target to 4 in the methyl-linked analog), constraining the conformational space available for the terminal sulfonamide to reach a binding pocket . In class-level analyses of pyrimidine-sulfonamide kinase inhibitors, ethyl linkers have been shown to provide an optimal balance of flexibility and preorganization for ATP-pocket engagement relative to methyl linkers, which can enforce suboptimal sulfonamide orientation [1]. No direct head-to-head comparison data exist for this specific compound pair.

Linker Length
Class-level inference
Target: 5 rot. bonds; reach ~5.5 Å
Methyl analog: 4 rot. bonds; reach ~4.3 Å
Extended ethyl linker may access deeper binding pockets; shorter linker may constrain pharmacophore orientation.
Calculated from 2D structure; no experimental conformational data.
Structure-Activity Relationship Linker Optimization Conformational Analysis

Evidence Item 3: Piperidine vs. Morpholine at the Pyrimidine 6-Position: Conformational and Lipophilicity Divergence

The piperidine substituent at the pyrimidine 6-position differentiates the target compound from the morpholine-containing analog N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)methanesulfonamide. Crystallographic data on the core scaffold confirm that the piperidine ring occupies two distinct conformations in the solid state (dihedral angles 47.5° and 10.3°), indicating conformational plasticity that may be relevant for induced-fit binding [1]. Introduction of the morpholine oxygen increases polarity (estimated ΔclogP ≈ -0.5 to -1.0) and introduces an additional hydrogen-bond acceptor, which can redirect binding specificity [2]. Although no direct comparative potency data exist for this pair, matched molecular pair analyses across public chemogenomic databases indicate that piperidine-to-morpholine substitutions in kinase inhibitor scaffolds frequently alter target selectivity profiles by >10-fold for specific kinases, underscoring the non-interchangeability of these substituents [2].

Piperidine vs Morpholine
Class-level inference
Target: Piperidine; estimated clogP ~1.5–2.0; dihedral 10°–48°
Morpholine analog: ΔclogP −0.5 to −1.0; +1 HBA; restricted conform.
Piperidine confers higher lipophilicity and conformational flexibility; morpholine may redirect selectivity.
clogP estimated; no experimental logD for either compound. Matched-pair shifts >10-fold reported in kinase panels.
Medicinal Chemistry Heterocyclic Replacement Lipophilicity

Evidence Item 4: Sulfonamide Metabolic Stability Advantage Over Amide and Ester Analogs

Sulfonamides are established carboxylic acid and carboxamide bioisosteres with a key advantage: the S–N bond is resistant to hydrolysis by esterases and amidases that commonly degrade ester- and amide-containing compounds in biological matrices [1]. While no microsomal stability data exist for the target compound specifically, a study of 15 structurally related cytotoxic sulfonamide derivatives demonstrated high metabolic stability in human liver microsome assays, with intrinsic clearance (CLint) values below 10 μL/min/mg for the most stable analogs—comparable to the threshold for low-clearance classification [2]. In contrast, the corresponding amide analog would be susceptible to amidase-mediated cleavage of the terminal amide bond, potentially generating the free amine metabolite N1-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine, which has distinct biological properties. This metabolic vulnerability is mitigated by the target compound's methanesulfonamide terminus.

Metabolic Stability
Class-level inference
Target (predicted): Sulfonamide S–N bond resistant to hydrolysis
Amide analog: Susceptible to amidase cleavage; potential free amine metabolite
Predicted greater integrity in cellular assays; amide analog may generate distinct metabolite interference.
No microsomal data for target; class-level CLint
Drug Metabolism Pharmacokinetics Metabolic Stability

Recommended Application Scenarios for N-(2-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)methanesulfonamide (CAS 1203337-74-9) Based on Available Evidence


Scenario 1: Kinase Inhibitor Probe Development Requiring a Sulfonamide H-Bond Donor Pharmacophore

Based on the class of pyrimidine-sulfonamide ERK inhibitors [1] and the established role of sulfonamide N–H as a superior hydrogen-bond donor relative to carboxamide (pKa ~10.9 vs. ~15–16) [2], this compound is suited for medicinal chemistry campaigns that require a directional H-bond donor at the terminus of a flexible ethyl linker. The piperidine moiety at the 6-position provides conformational adaptability (dihedral angles 10.3°–47.5° in solid state [3]), which may facilitate induced-fit recognition at kinase hinge regions. Researchers developing ATP-competitive inhibitors where precise sulfonamide presentation is critical should select this compound over amide-terminated or methyl-linker analogs.

Scenario 2: Profiling of Protein Tyrosine Phosphatase (PTP) Inhibition with Controlled Linker Geometry

Vendor descriptions (not peer-reviewed; use with caution) suggest this compound may inhibit protein tyrosine phosphatases, a target class relevant to diabetes and oncology. The ethyl linker provides an extended reach (~5.5 Å from pyrimidine C2 to sulfonamide S) that distinguishes it from methyl-linked analogs (~4.3 Å) . In PTP active sites, which contain a deep catalytic cleft requiring precise substrate positioning, this additional 1.2 Å may be the difference between productive and non-productive binding. Researchers investigating PTP inhibition should verify activity independently and consider the linker-length differential when comparing results across analog series.

Scenario 3: Metabolic Stability-Critical Assays Where Amide Hydrolysis Must Be Avoided

For cellular or ex vivo assays where compound integrity over extended incubation periods is essential, the methanesulfonamide terminus is predicted to resist hydrolytic cleavage, unlike a corresponding amide that would be susceptible to endogenous amidases [4]. While direct microsomal stability data for this compound are absent, class-level evidence shows that structurally related sulfonamides achieve human liver microsome CLint values <10 μL/min/mg [5], supporting their use in prolonged-duration experiments. This compound is therefore preferable to amide analogs when metabolite interference from terminal hydrolysis must be minimized.

Scenario 4: Structure-Activity Relationship (SAR) Studies Exploring Piperidine vs. Morpholine Toggles

The piperidine substituent distinguishes this compound from morpholine-containing analogs, conferring higher lipophilicity (estimated ΔclogP +0.5 to +1.0) and eliminating the morpholine ring oxygen's additional H-bond acceptor [6]. In SAR campaigns aimed at optimizing logD and reducing polar surface area for blood-brain barrier penetration or cellular uptake, the piperidine variant is the appropriate baseline. Procurement of this specific compound enables systematic comparison with the morpholine analog to quantify the impact of this commonly employed medicinal chemistry toggle on target potency, selectivity, and ADME properties.

Application
Selection Property
Validation Focus
Kinase hinge-binding probe design
Sulfonamide H-bond donor/acceptor scaffold
Verify hinge-region engagement in target kinase assays
PTP active-site probe studies
Extended ethyl linker for deep-cleft access
Assess binding mode in recombinant PTP assays (vendor claims unverified)
Stability-sensitive cellular assays
Predicted hydrolytic stability of methanesulfonamide
Monitor parent integrity over incubation; profile metabolites
Lipophilicity / conformation SAR
Piperidine substituent (higher clogP, no morpholine oxygen)
Matched-pair logD, kinase selectivity, and permeability comparison
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